molecular formula C14H11N3O2 B4239318 1-methyl-5-nitro-3-phenyl-1H-indazole

1-methyl-5-nitro-3-phenyl-1H-indazole

Cat. No.: B4239318
M. Wt: 253.26 g/mol
InChI Key: ZFQUETZXAJZYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5-nitro-3-phenyl-1H-indazole (CAS 5228-49-9) is a high-purity indazole derivative supplied for research and development purposes. The compound features a methyl group at the N1 position, a nitro group at the C5 position, and a phenyl ring at the C3 position of the indazole core . Indazole derivatives are recognized as significant scaffolds in medicinal chemistry, frequently serving as the core structure of numerous pharmaceutically active compounds . They have garnered considerable attention for their diverse biological activities, which include potential antimicrobial, antioxidant, and anticancer properties, making them compelling candidates for the development of novel therapeutic agents . The molecular structure of this compound has been characterized by X-ray crystallography, confirming its solid-state arrangement. The indazole ring system and the nitro group are nearly coplanar, and the phenyl ring at the 3-position is twisted at a specific dihedral angle relative to the indazole mean plane . In the crystal lattice, molecules form a three-dimensional network stabilized by intermolecular C–H⋯O hydrogen bonds and π–π stacking interactions . This compound is a key synthetic intermediate for further chemical exploration. The nitro group is a versatile handle for functional group transformation, and the 3-phenyl substituent allows for further derivatization via cross-coupling reactions . Researchers utilize this and related structures in molecular docking studies to design novel compounds targeting enzymes such as topoisomerase-II DNA gyrase for antibacterial screening . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

1-methyl-5-nitro-3-phenylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-16-13-8-7-11(17(18)19)9-12(13)14(15-16)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQUETZXAJZYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198722
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 1-methyl-5-nitro-3-phenyl-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazones with nitro-substituted benzaldehydes. The reaction typically requires acidic or basic conditions and can be catalyzed by transition metals such as copper or silver . Another approach involves the nitration of pre-formed indazole derivatives using nitrating agents like tert-butyl nitrite . Industrial production methods often employ optimized reaction conditions to maximize yield and minimize byproducts.

Chemical Reactions Analysis

1-Methyl-5-nitro-3-phenyl-1H-indazole undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nitrating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 1-methyl-5-nitro-3-phenyl-1H-indazole exhibit notable antimicrobial properties. For instance:

  • In Vitro Studies : Compounds derived from this indazole have shown effectiveness against various bacterial strains, including Gram-positive Staphylococcus aureus and Gram-negative Klebsiella pneumoniae .

Anticancer Activity

Indazole derivatives have been explored for their anticancer potential:

  • Kinase Inhibitors : Some derivatives act as selective inhibitors of phosphoinositide 3-kinase δ, which is relevant in cancer treatment .
  • Cell Line Studies : Evaluations of antiproliferative activities against tumor cell lines derived from nine different cancer types demonstrated promising results.

Study on Antibacterial Activity

A study conducted by Foroumadi et al. synthesized various hybrid compounds incorporating the indazole scaffold. These hybrids were tested for antibacterial activity against resistant strains of Helicobacter pylori, showing significant inhibition zones, which highlights their therapeutic potential against antibiotic-resistant bacteria .

CompoundInhibition Zone (mm)Bacterial Strain
Hybrid A32H. pylori (metronidazole-sensitive)
Hybrid B27H. pylori (metronidazole-resistant)

Anticancer Efficacy

In another study focused on FGFR inhibitors, a series of novel indazole derivatives were synthesized. Among these, one compound exhibited an IC50 value of 2.9 nM against FGFR1, demonstrating its potential as a therapeutic agent in cancer treatment .

CompoundTargetIC50 (nM)Activity
Compound XFGFR12.9Potent inhibitor

Mechanism of Action

The mechanism of action of 1-methyl-5-nitro-3-phenyl-1H-indazole involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound can also inhibit specific enzymes and receptors, contributing to its biological activities .

Comparison with Similar Compounds

1-Methyl-5-nitro-3-phenyl-1H-indazole can be compared with other indazole derivatives such as:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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